1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
“1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a benzothiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antibacterial Activity
Benzothiazole derivatives, such as “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Anti-tubercular Activity
Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antifungal Activity
Benzothiazoles have been associated with diverse biological activities, including antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antiprotozoal Activity
Benzothiazoles have also been investigated for their antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoan parasites .
Anticancer Activity
Benzothiazoles have shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .
Anti-inflammatory Activity
Benzothiazoles have been studied for their anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .
Antihypertensive Activity
Benzothiazoles have been associated with antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs .
Antidiabetic Activity
Benzothiazoles have been associated with antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .
properties
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-7-3-1-5-9-10(7)15-12(18-9)16-6-2-4-8(16)11(14)17/h1,3,5,8H,2,4,6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEILJQLAWPAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)C=CC=C3Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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